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An In-depth Technical Guide for Researchers and Food Scientists

Introduction: Z-7-Tetradecenal, a long-chain unsaturated aldehyde, is a significant volatile

organic compound (VOC) that contributes to the characteristic aroma profiles of various food

products. Its presence, even in trace amounts, can have a substantial impact on the sensory

perception and overall quality of foods. This technical guide provides a comprehensive

overview of Z-7-Tetradecenal in food products, focusing on its occurrence, analytical

methodologies for its quantification, and its sensory properties. This document is intended for

researchers, scientists, and professionals in the food and flavor industry engaged in product

development, quality control, and sensory analysis.

Occurrence of Z-7-Tetradecenal in Food Products
Z-7-Tetradecenal has been identified as a volatile component in a range of food items,

primarily dairy products and certain types of mushrooms. Its formation is often linked to the

enzymatic or auto-oxidative degradation of unsaturated fatty acids, particularly oleic acid and

linoleic acid, which are common constituents of milk fat and fungal lipids.

Dairy Products
In dairy products such as milk, cheese, and milk powder, Z-7-Tetradecenal is considered a

secondary product of lipid oxidation.[1][2][3][4] The processing and storage conditions of these

products, including heat treatment, exposure to light, and oxygen availability, can significantly

influence the rate of lipid oxidation and, consequently, the concentration of Z-7-Tetradecenal.
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While numerous studies have investigated the formation of various aldehydes (e.g., hexanal,

heptanal, nonanal) as markers of lipid oxidation in dairy products, specific quantitative data for

Z-7-Tetradecenal remains limited in publicly available literature.[5] The presence of this

aldehyde can contribute to both desirable and undesirable flavor notes, depending on its

concentration and the food matrix.

Mushrooms
Certain mushroom species are also known to produce a variety of volatile compounds,

including long-chain aldehydes. While research has identified numerous aroma-active

compounds in mushrooms, specific data on the concentration of Z-7-Tetradecenal is not

extensively documented in the reviewed literature.[6][7][8][9][10][11][12][13] The volatile profile

of mushrooms can be influenced by factors such as species, maturity, and cooking methods.

Quantitative Data Summary
Despite the acknowledged presence of Z-7-Tetradecenal in certain foods, a comprehensive

and standardized database of its concentration in various food matrices is not yet established

in the scientific literature. The tables below are structured to accommodate future quantitative

findings.

Table 1: Concentration of Z-7-Tetradecenal in Dairy Products

Dairy Product Sample Details
Concentration
Range

Analytical
Method

Reference

Milk

Raw,

Pasteurized,

UHT

Data not

available

HS-SPME-GC-

MS
[14][15]

Cheese
Cheddar,

Mascarpone

Data not

available

GC-MS, TD-GC-

MS

[16][17][18][19]

[20][21][22][23]

Milk Powder Whole, Skim
Data not

available

HS-SPME-GC-

MS
[4]

Table 2: Concentration of Z-7-Tetradecenal in Mushrooms
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Mushroom
Species

Sample Details
Concentration
Range

Analytical
Method

Reference

Tricholoma

matsutake
Raw, Cooked

Data not

available
GC-O, GC-MS [7][8][10]

Morchella spp. Fresh
Data not

available
HS-GC-MS [9]

Trametes

suaveolens
Volatile oil

Data not

available

HD, SPME-GC-

MS
[11]

Lentinus edodes
Different growth

stages

Data not

available
SDE-GC-MS [12]

Researchers are encouraged to contribute to this data gap through targeted quantitative

studies.

Experimental Protocols for Analysis
The analysis of Z-7-Tetradecenal in food matrices typically involves the extraction and

concentration of the volatile fraction followed by gas chromatographic separation and mass

spectrometric detection. Headspace solid-phase microextraction (HS-SPME) coupled with gas

chromatography-mass spectrometry (GC-MS) is a widely used and effective technique.

Protocol: Analysis of Z-7-Tetradecenal in Dairy Products
by HS-SPME-GC-MS
This protocol is a generalized procedure based on common practices for volatile compound

analysis in dairy products.[14][15]

1. Sample Preparation:

Weigh a representative sample (e.g., 5-10 g of cheese homogenate or 10-20 mL of milk) into

a headspace vial.

For solid or semi-solid samples, consider gentle heating and agitation to promote the release

of volatiles.
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2. Headspace Solid-Phase Microextraction (HS-SPME):

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is

often suitable for a broad range of volatile compounds, including aldehydes.

Extraction: Expose the SPME fiber to the headspace of the sample vial.

Temperature: Typically between 40°C and 60°C.

Time: Typically between 30 and 60 minutes.

Equilibration: Allow the sample to equilibrate at the extraction temperature for a set period

(e.g., 15 minutes) before exposing the fiber.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Desorption: Insert the SPME fiber into the heated GC inlet to desorb the trapped analytes.

Inlet Temperature: Typically 250°C.

Desorption Time: Typically 2-5 minutes in splitless mode.

GC Column: A mid-polar to polar capillary column (e.g., DB-WAX, HP-INNOWax) is

recommended for the separation of aldehydes.

Oven Temperature Program:

Initial temperature: 40°C, hold for 2-5 minutes.

Ramp: Increase to 220-240°C at a rate of 5-10°C/min.

Final hold: 5-10 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

Mass Spectrometry:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 35 to 350.

Identification: Compare the mass spectrum and retention index of the target peak with

those of an authentic Z-7-Tetradecenal standard and/or a reference library (e.g., NIST).

Quantification: Use an internal or external standard calibration method for accurate

quantification.

Visualization of Analytical Workflow

Sample Preparation Volatile Extraction
Analysis

Data Processing

Food Matrix
(Cheese, Milk, Mushroom)

Homogenization/
Weighing

Transfer to
Headspace Vial

HS-SPME
(DVB/CAR/PDMS fiber)

Thermal Desorption
in GC Inlet

Chromatographic
Separation

Mass Spectrometric
Detection

Data Analysis
(Identification & Quantification)

Click to download full resolution via product page

Caption: Workflow for the analysis of Z-7-Tetradecenal in food.

Sensory Properties
The sensory perception of Z-7-Tetradecenal is crucial for understanding its role in the overall

flavor of a food product. However, specific odor and flavor threshold data for Z-7-Tetradecenal
in water or specific food matrices are not readily available in the reviewed scientific literature.

Table 3: Sensory Thresholds of Z-7-Tetradecenal
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Medium Odor Threshold Flavor Threshold Reference

Water Data not available Data not available

Food Matrix Data not available Data not available

Generally, long-chain unsaturated aldehydes can contribute to fatty, green, and sometimes

waxy or citrus-like aroma notes. At higher concentrations, they can be associated with off-

flavors reminiscent of rancidity.

Signaling Pathways and Logical Relationships
The formation of Z-7-Tetradecenal in food is primarily a result of lipid oxidation. The following

diagram illustrates the general pathway.
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Caption: Generalized pathway of lipid oxidation leading to aldehydes.

Conclusion and Future Research
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Z-7-Tetradecenal is an important, albeit under-quantified, volatile compound in the flavor

profile of various food products, particularly dairy items and mushrooms. While its presence is

acknowledged, there is a clear need for more quantitative research to establish its

concentration in different foods and under various processing and storage conditions.

Furthermore, determining the sensory thresholds of Z-7-Tetradecenal is critical for

understanding its precise contribution to food aroma and for setting quality control parameters.

Future research should focus on developing and validating specific and sensitive analytical

methods for the routine quantification of Z-7-Tetradecenal in complex food matrices and

conducting sensory panel studies to determine its odor and flavor thresholds. This will provide

the food industry with the necessary data to better control and optimize the flavor profiles of

their products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6049343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6049343/
https://pubmed.ncbi.nlm.nih.gov/32558504/
https://pubmed.ncbi.nlm.nih.gov/32558504/
https://koreascience.kr/article/JAKO200311922120204.page
https://koreascience.kr/article/JAKO200311922120204.page
https://koreascience.kr/article/JAKO200311922120204.page
https://www.mdpi.com/1420-3049/29/8/1872
https://pubmed.ncbi.nlm.nih.gov/36900584/
https://pubmed.ncbi.nlm.nih.gov/36900584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10001307/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10001307/
https://edepot.wur.nl/198197
https://www.researchgate.net/publication/6952753_Analysis_of_the_volatile_components_of_Cheddar_cheese_by_direct_thermal_desorption-GCGC-TOFMS
https://pubmed.ncbi.nlm.nih.gov/33350078/
https://pubmed.ncbi.nlm.nih.gov/33350078/
https://www.glsciences.eu/ap-note/120_Analysis_of_Aroma_Compounds_in_Cheese.pdf
https://www.mdpi.com/1420-3049/25/3/461
https://www.researchgate.net/publication/309081176_Control_of_oxidation-reduction_potential_during_Cheddar_cheese_ripening_and_its_effect_on_the_production_of_volatile_flavour_compounds
https://www.researchgate.net/publication/297355829_Determination_of_volatile_flavour_compounds_in_cheese_by_SPME_and_GCMS
https://pubmed.ncbi.nlm.nih.gov/32164157/
https://pubmed.ncbi.nlm.nih.gov/32164157/
https://www.benchchem.com/product/b104267#z-7-tetradecenal-as-a-volatile-compound-in-food-products
https://www.benchchem.com/product/b104267#z-7-tetradecenal-as-a-volatile-compound-in-food-products
https://www.benchchem.com/product/b104267#z-7-tetradecenal-as-a-volatile-compound-in-food-products
https://www.benchchem.com/product/b104267#z-7-tetradecenal-as-a-volatile-compound-in-food-products
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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